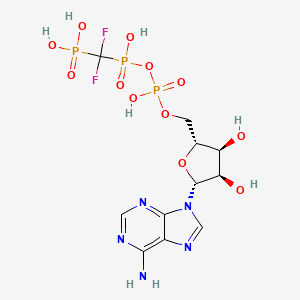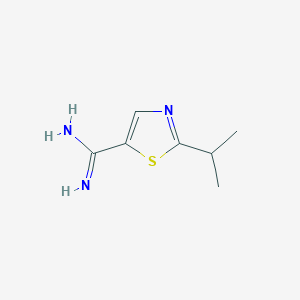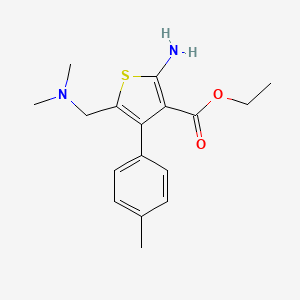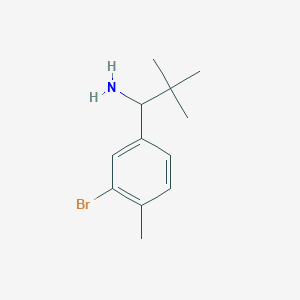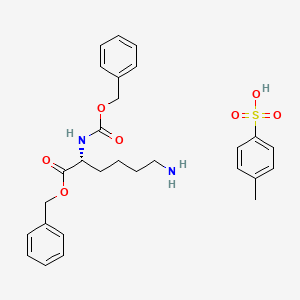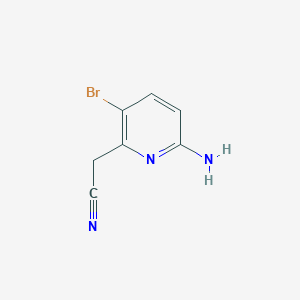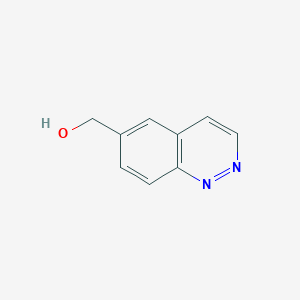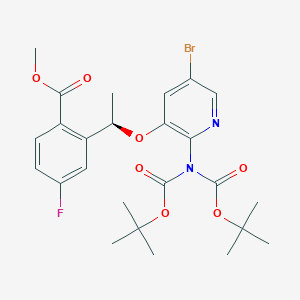
Methyl (R)-2-(1-((2-(bis(tert-butoxycarbonyl)amino)-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate: is a complex organic compound with the molecular formula C25H30BrFN2O7 and a molecular weight of 569.42 g/mol . This compound is characterized by the presence of multiple functional groups, including a methyl ester, a fluoro-substituted benzene ring, and a pyridine ring with tert-butoxycarbonyl-protected amino groups. It is used in various chemical and biological research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Intermediate:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted pyridine derivative.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mécanisme D'action
The mechanism of action of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors due to its ability to form stable complexes with these proteins. The presence of the fluoro and bromo substituents, as well as the Boc-protected amino groups, can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-chloro-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-iodo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
Uniqueness:
- The presence of the bromo substituent in Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate provides unique reactivity compared to its chloro or iodo analogs. Bromine is a better leaving group than chlorine but less reactive than iodine, offering a balance between stability and reactivity .
Propriétés
Formule moléculaire |
C25H30BrFN2O7 |
|---|---|
Poids moléculaire |
569.4 g/mol |
Nom IUPAC |
methyl 2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoate |
InChI |
InChI=1S/C25H30BrFN2O7/c1-14(18-12-16(27)9-10-17(18)21(30)33-8)34-19-11-15(26)13-28-20(19)29(22(31)35-24(2,3)4)23(32)36-25(5,6)7/h9-14H,1-8H3/t14-/m1/s1 |
Clé InChI |
FAFFSZMEALJWAG-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


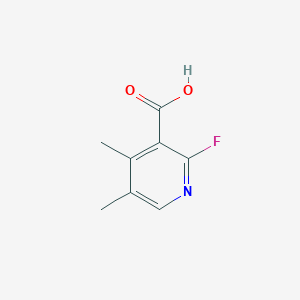

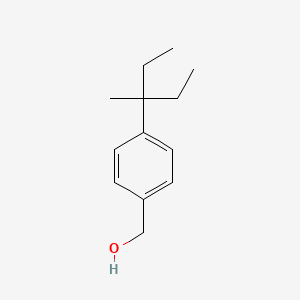
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
